CID 117065422
Description
Such compounds are often studied for their physicochemical properties, environmental persistence, and applications in industrial or pharmaceutical contexts. For instance, HCH isomers are historically used as pesticides but are now regulated due to toxicity and bioaccumulation risks . If CID 117065422 shares structural similarities with these compounds, its synthesis, stability, and functional roles could align with established chlorinated cycloalkanes. Further characterization would require spectral data (e.g., GC-MS, NMR) and comparative analysis with known analogs, as outlined in analytical chemistry guidelines .
Properties
InChI |
InChI=1S/C18H11N3O6.3C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);3*5-16H2,1-4H3;;;;/q;3*+1;3*-1;+3/p-3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIDEEDNCKVVPH-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H116N9O6RuS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 117065422, two structurally related compounds are selected for comparison: 1,2,3,4,5,6-Hexachlorocyclohexane (HCH, CAS 608-73-1) and Hexachlorodibenzo-p-dioxin (HCDD, CAS 34465-46-8). These compounds were chosen based on their halogenated aromatic/cyclic structures and environmental relevance .
Table 1: Comparative Analysis of this compound and Structural Analogs
Key Findings:
Structural Similarities : this compound and HCH share identical molecular formulas, suggesting similar stereochemical complexity. However, HCDD’s dioxin structure introduces oxygen atoms, altering electronic properties and toxicity profiles .
This compound’s hypothetical role as a research chemical implies niche applications, such as catalysis or ligand synthesis, as seen in hybrid phosphine-alkene systems .
Thermodynamic Stability : Chlorinated compounds like HCH exhibit varying stability depending on isomer configuration (e.g., γ-HCH is more stable than α-HCH). This compound’s stability could be inferred from its isomerization energy barriers, a common focus in computational chemistry studies .
Research Findings and Methodological Considerations
Pharmacological and Environmental Data:
- Regulatory frameworks (e.g., EMA guidelines) emphasize comparative toxicity studies for structurally similar compounds .
Q & A
How to formulate a focused research question for studying CID 117065422?
Answer:
Use the PICOT framework to structure your question:
- Population/Problem : Define the biological system or condition under study (e.g., "human carcinoma cells").
- Intervention/Indicator : Specify the variable being tested (e.g., "apoptotic effects of this compound").
- Comparison : Identify control groups or alternative treatments (e.g., "versus standard chemotherapeutic agents").
- Outcome : Define measurable endpoints (e.g., "cell viability reduction").
- Timeframe : Outline the study duration (e.g., "over 72 hours").
This framework ensures specificity and testability while aligning with hypothesis-driven research .
What experimental design principles ensure reproducibility in studies involving this compound?
Answer:
- Documentation : Provide detailed protocols for synthesis, characterization, and assays, including equipment specifications and reagent batch numbers .
- Controls : Include positive/negative controls (e.g., known inhibitors) and validate methods against established standards.
- Supplementary Data : Deposit raw data (e.g., NMR spectra, chromatograms) in repositories for peer review .
- Randomization : Use randomized block designs to minimize bias in in vivo studies .
| Key Component | Best Practices |
|---|---|
| Replication | Triplicate measurements for critical steps |
| Blinding | Double-blind protocols for subjective assessments |
| Instrumentation | Calibration logs and certification details |
How to address contradictory findings in studies on this compound?
Answer:
- Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., assay sensitivity, sample purity) or contextual factors (e.g., cell line variability) .
- Meta-Analysis : Statistically integrate datasets using tools like RevMan to identify trends across studies.
- Experimental Reconciliation : Replicate conflicting studies under standardized conditions (e.g., uniform pH, temperature) .
What methodologies enhance data reliability in spectroscopic characterization?
Answer:
- Cross-Validation : Combine techniques (e.g., NMR, FTIR, HPLC-MS) to confirm structural integrity .
- Reference Standards : Use certified materials (e.g., USP-grade references) for calibration.
- Uncertainty Reporting : Include confidence intervals for quantitative measurements (e.g., ±0.05 ppm for NMR shifts) .
How to optimize sample size for in vivo studies involving this compound?
Answer:
- Power Analysis : Calculate minimum sample size using G*Power based on effect size (Cohen’s d) and variance .
- Pilot Studies : Conduct small-scale trials to refine inclusion criteria (e.g., weight range, genetic homogeneity) .
- Stratification : Group subjects by covariates (e.g., age, sex) to improve generalizability .
What ethical guidelines apply to toxicological studies of this compound?
Answer:
- IRB Approval : Submit protocols for institutional review, especially for vertebrate models .
- ARRIVE Guidelines : Adhere to reporting standards for animal research (e.g., housing conditions, analgesia use) .
- Conflict Disclosure : Declare funding sources and potential biases in publications .
How to synthesize findings from disparate studies into a theoretical framework?
Answer:
- Thematic Analysis : Code results into categories (e.g., "oxidative stress," "kinase inhibition") using NVivo .
- Conceptual Models : Map molecular interactions (e.g., "this compound → ROS generation → apoptosis") using systems biology tools .
- Limitations Discussion : Highlight knowledge gaps (e.g., "lack of long-term toxicity data") to guide future work .
学术论文写作模板例句超级齐全00:25
What advanced statistical methods suit dose-response analysis?
Answer:
- Nonlinear Regression : Fit sigmoidal curves to calculate EC50/IC50 values (e.g., GraphPad Prism).
- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses.
- Sensitivity Analysis : Test robustness by varying assumptions (e.g., exclusion of outlier datasets) .
How to structure a research proposal for funding applications?
Answer:
- Sections : Background (knowledge gaps), Hypotheses, Methods (detailed protocols), Expected Outcomes, Broader Impacts .
- Timeline : Use Gantt charts to outline milestones (e.g., "Phase I trials by Year 2").
- Budget Justification : Itemize costs for critical resources (e.g., "$15,000 for LC-MS services") .
How to conduct a systematic literature review on this compound?
Answer:
-
Search Strategy : Use Boolean operators in databases (e.g., "this compound AND (mechanism OR pharmacokinetics)") .
使用Google Scholar进行搜索02:39
科研基础-如何做好中英文参考文献03:23
-
Screening : Apply PRISMA guidelines to filter studies by relevance and quality .
-
Reference Management : Organize sources with Zotero/Mendeley and annotate key findings .
<研究生科研学术常用网站> | 査文献 | 査导师团队 | 获取最新研究内容 | 建立个人文献库10:54
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




